2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate
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Overview
Description
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methoxy groups on the benzenesulfonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate typically involves the reaction of 2,4-dichlorophenol with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate ester group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atoms can be reduced to form the corresponding phenyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonate esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenyl 2,4-dichlorobenzoate: Another sulfonate ester with similar structural features but different functional groups.
2,4-dichlorophenoxyacetic acid: A herbicide with a similar phenyl ring structure but different functional groups.
Uniqueness
2,4-dichlorophenyl 2,5-dimethoxybenzenesulfonate is unique due to the presence of both chlorine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O5S/c1-19-10-4-6-13(20-2)14(8-10)22(17,18)21-12-5-3-9(15)7-11(12)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGMWWJQBGWNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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